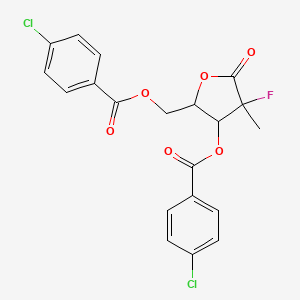
6-bromo-5-iodo-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-iodo-1H-indole is a halogenated indole derivative, characterized by the presence of bromine and iodine atoms at the 6th and 5th positions of the indole ring, respectively. Indole derivatives are significant in organic chemistry due to their presence in various natural products and pharmaceuticals. The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-5-iodo-1H-indole typically involves the halogenation of indole. One common method is the sequential bromination and iodination of indole. The process begins with the bromination of indole using bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane. The brominated product is then subjected to iodination using iodine or an iodine source such as potassium iodide in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-5-iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Stille, and Heck reactions, facilitated by palladium catalysts. These reactions are useful for forming carbon-carbon bonds.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation/Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the specific reactions and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the indole ring.
Applications De Recherche Scientifique
6-Bromo-5-iodo-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Industry: The compound is utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-bromo-5-iodo-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The halogen atoms can influence the compound’s binding affinity and specificity towards its molecular targets. The indole ring structure allows for interactions with various biological macromolecules, facilitating its role in medicinal chemistry.
Comparaison Avec Des Composés Similaires
5-Bromo-6-iodo-1H-indole: A positional isomer with bromine and iodine atoms swapped.
6-Bromo-1H-indole: Lacks the iodine atom, making it less versatile in certain reactions.
5-Iodo-1H-indole: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness: 6-Bromo-5-iodo-1H-indole’s unique substitution pattern provides distinct reactivity and selectivity in chemical reactions. The presence of both bromine and iodine allows for versatile functionalization, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H5BrIN |
|---|---|
Poids moléculaire |
321.94 g/mol |
Nom IUPAC |
6-bromo-5-iodo-1H-indole |
InChI |
InChI=1S/C8H5BrIN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H |
Clé InChI |
YIEGGVRQVSJXFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=CC(=C(C=C21)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(14S,27R)-22,33-dimethoxy-28-methyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene](/img/structure/B12814008.png)
![oxan-4-yloxycarbonyloxymethyl (2S)-1-[6-[(2S)-2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate](/img/structure/B12814022.png)
![N-(2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethyl)methacrylamide](/img/structure/B12814025.png)
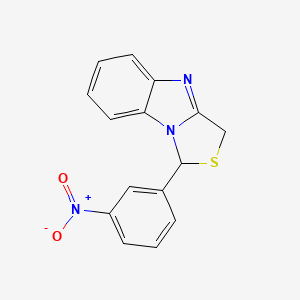
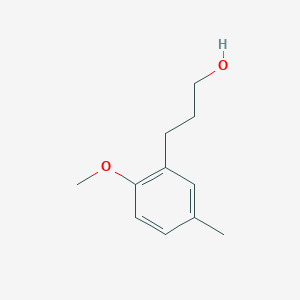
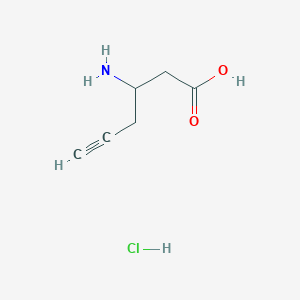

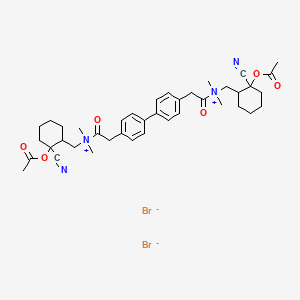
![3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B12814055.png)

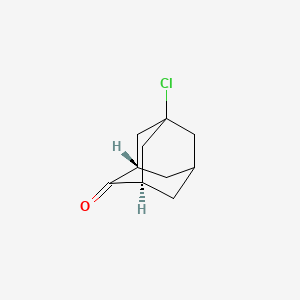

![2-ethyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12814087.png)
